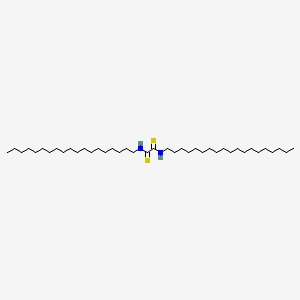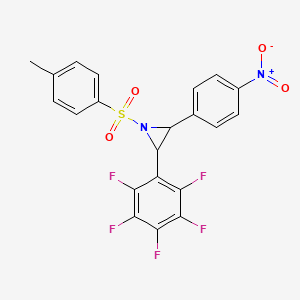
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a complex organic compound characterized by the presence of nitrophenyl, perfluorophenyl, and tosyl groups attached to an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-nitrophenyl azide with perfluorophenyl ketone in the presence of a tosylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the perfluorophenyl group can enhance the compound’s stability and reactivity. The tosyl group can facilitate nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-5-functionally-substituted Tetrazoles: These compounds share the nitrophenyl group and exhibit similar reactivity in substitution reactions.
4-Nitrophenylsulfur Pentafluoride: This compound also contains a nitrophenyl group and is used in similar oxidation and reduction reactions.
Uniqueness
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Additionally, the combination of nitrophenyl, perfluorophenyl, and tosyl groups in a single molecule makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
861437-22-1 |
|---|---|
Molecular Formula |
C21H13F5N2O4S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13F5N2O4S/c1-10-2-8-13(9-3-10)33(31,32)27-20(11-4-6-12(7-5-11)28(29)30)21(27)14-15(22)17(24)19(26)18(25)16(14)23/h2-9,20-21H,1H3 |
InChI Key |
LOFICNBYWROPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
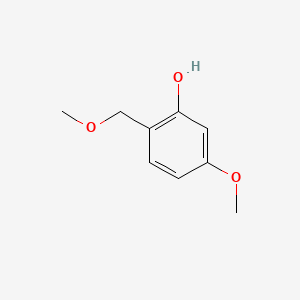
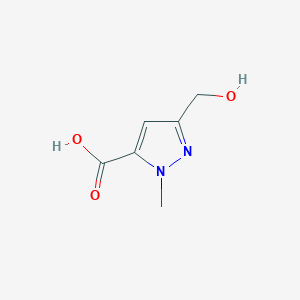
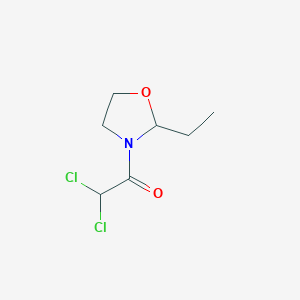

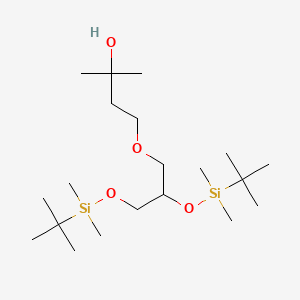
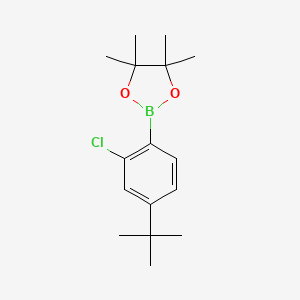

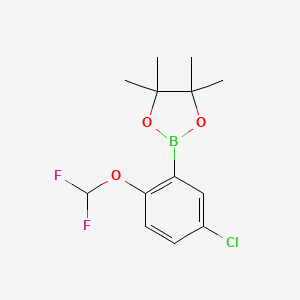
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)



